N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Description
Molecular Architecture and Substituent Configuration Analysis
The molecular formula C₁₈H₁₁F₈NO₅ reveals a central benzamide core functionalized with two distinct fluorinated groups: a 2,6-difluorobenzoyloxy moiety at the amide nitrogen and 2,5-bis(2,2,2-trifluoroethoxy) substituents on the aromatic ring. X-ray diffraction studies of analogous fluorinated benzamides demonstrate that ortho-fluorine atoms induce planarization of the benzoyl group through resonance effects, while the trifluoroethoxy groups adopt staggered conformations to minimize steric repulsion between fluorine atoms.
The 2,6-difluorobenzoyloxy group creates a rigid, V-shaped geometry due to fluorine's van der Waals radius (1.47 Å) and strong C-F dipole moments (1.41 D). This configuration facilitates π-stacking interactions between aromatic systems, as observed in related compounds where fluorinated phenyl rings exhibit interplanar distances of 3.4–3.7 Å. The 2,5-bis(trifluoroethoxy) substituents introduce rotational flexibility, with calculated barrier heights of 8–12 kJ/mol for ethoxy group rotation in similar systems.
Crystallographic Investigation of Fluorinated Benzamide Systems
Single-crystal analyses of structural analogs reveal that N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide likely crystallizes in a monoclinic system with space group P2₁/c, based on the packing motifs of related compounds. Fluorine substitution patterns significantly influence crystal packing:
| Packing Feature | Ortho-Fluorinated Systems | Meta-Fluorinated Systems |
|---|---|---|
| Intermolecular H-bonds | 2.8–3.0 Å (N-H···O=C) | 3.1–3.3 Å (C-H···F) |
| π-Stacking Distance | 3.45 Å | 3.65 Å |
| Unit Cell Volume | 850–900 ų | 950–1000 ų |
The compound's 2,6-difluoro substitution pattern promotes a double tape packing motif observed in related benzamides, featuring parallel dimeric tapes stabilized by N-H···O=C hydrogen bonds (2.89 Å) and V-shaped contacts between fluorinated aromatic rings. This arrangement creates channels occupied by trifluoroethoxy groups, with fluorine atoms participating in weak C-H···F interactions (2.95–3.15 Å).
Comparative Electronic Effects of Ortho-Fluorine Substitution Patterns
Ortho-fluorine atoms exert distinct electronic effects compared to meta- and para-substituted analogs:
- Resonance Withdrawal : Ortho-F reduces amide nitrogen basicity by 1.5 pKa units versus meta-substitution, as shown in Hammett substituent constants (σm = 0.34 vs σp = 0.06 for fluorine).
- Dipole Alignment : The 2,6-difluoro configuration creates a resultant dipole moment of 4.2 D perpendicular to the benzoyl plane, enhancing crystal polarity.
- Hydrogen Bond Inhibition : Steric crowding from ortho-F atoms reduces N-H···O=C hydrogen bond strength by 15–20% compared to non-fluorinated analogs.
Density functional theory (DFT) calculations on model systems show that 2,6-difluorination increases the amide group's rotational barrier to 25–30 kJ/mol, compared to 18–22 kJ/mol in non-fluorinated analogs. This stabilization arises from hyperconjugative interactions between fluorine lone pairs and the amide π-system.
Conformational Dynamics in Trifluoroethoxy-Containing Aromatic Systems
The 2,5-bis(2,2,2-trifluoroethoxy) substituents exhibit three primary conformational states:
- Synperiplanar (0° dihedral): Rare (<5% population) due to F···F repulsion
- Anticlinal (60–120°): Dominant (75% population) with stabilized C-F···π interactions
- Antiplanar (180°): Minor (20% population) favored in polar solvents
Variable-temperature NMR studies of analogous compounds reveal activation energies of 12.5 kJ/mol for trifluoroethoxy rotation, with Arrhenius pre-exponential factors of 10¹²–10¹³ s⁻¹. The bulky CF₃ groups create a steric barrier (≈8 kJ/mol) that slows rotation compared to ethoxy analogs.
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2,6-difluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F8NO5/c19-11-2-1-3-12(20)14(11)16(29)32-27-15(28)10-6-9(30-7-17(21,22)23)4-5-13(10)31-8-18(24,25)26/h1-6H,7-8H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOICHPDIXYNIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F8NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the 2,6-difluorobenzoyl chloride by reacting 2,6-difluorobenzoic acid with thionyl chloride under reflux conditions.
Esterification: The benzoyl chloride is then reacted with 2,5-dihydroxybenzoic acid in the presence of a base such as pyridine to form the ester intermediate.
Introduction of Trifluoroethoxy Groups: The ester intermediate undergoes further reaction with 2,2,2-trifluoroethanol in the presence of a catalyst like sulfuric acid to introduce the trifluoroethoxy groups.
Formation of the Final Compound: The final step involves the amidation reaction where the ester intermediate is reacted with an amine, such as ammonia or a primary amine, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenecarboxamide moiety, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols under mild conditions using reagents like sodium borohydride.
Substitution: The fluorine atoms in the benzoyl and trifluoroethoxy groups can be substituted by nucleophiles under specific conditions, such as using strong bases or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs to N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide exhibit significant anticancer properties. The difluorobenzoyl moiety is known to enhance the bioactivity of compounds by improving their interaction with biological targets. For instance, studies have shown that derivatives of difluorobenzoyl can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Inhibition of Enzymatic Activity
The compound may also serve as a potent inhibitor of specific enzymes involved in cancer progression. For example, research on similar compounds has demonstrated their ability to inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis .
Materials Science
Fluorinated Polymers
Due to its high fluorine content, this compound can be utilized in the synthesis of advanced fluorinated polymers. These materials are characterized by their excellent chemical resistance and thermal stability. The incorporation of this compound into polymer matrices can enhance properties such as hydrophobicity and mechanical strength .
Nanocomposite Formation
The compound has potential applications in the development of nanocomposites. By combining it with nanoparticles, researchers can create materials with tailored electrical and optical properties suitable for applications in electronics and photonics .
Environmental Science
Pesticide Development
Compounds similar to this compound have been investigated for their potential use as pesticides. The trifluoroethoxy groups enhance the lipophilicity of the molecules, which can improve their efficacy against various pests while potentially reducing environmental impact due to lower application rates .
Pollution Remediation
Additionally, the compound's unique chemical properties may allow it to be effective in the remediation of contaminated environments. Its ability to interact with pollutants could facilitate the development of novel methods for removing hazardous substances from soil and water .
Case Studies
Mechanism of Action
The mechanism of action of N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, allowing it to modulate the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Key Observations :
- Trifluoroethoxy vs. Chloro/Methyl Groups: The trifluoroethoxy groups in the target compound and CB9234189 contrast with the chloro or methyl substituents in analogs like mefluidide (N-(2,4-dimethyl-5-(((trifluoromethyl)sulfonyl)amino)phenyl)acetamide) . Trifluoroethoxy groups increase electron-withdrawing effects and resistance to enzymatic degradation compared to ethoxy or methyl groups.
- Benzoyloxy vs. Pyridinecarboxamide: The target compound’s benzoyloxy group differs from diflufenican’s pyridinecarboxamide, which is critical for herbicidal activity via inhibition of carotenoid biosynthesis . This suggests divergent modes of action.
- Fluoro vs.
Functional Implications
Bioactivity and Selectivity
- Target Compound: The combination of trifluoroethoxy and difluorobenzoyl groups may enhance membrane permeability and target specificity, as seen in fluorinated herbicides like lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate) .
- Diflufenican: Its pyridinecarboxamide scaffold and trifluoromethylphenoxy group enable potent inhibition of phytoene desaturase, a key enzyme in weed growth . The target compound lacks this scaffold, suggesting alternative pathways.
Stability and Environmental Impact
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may reduce bioaccumulation risks compared to chlorinated analogs like CB7376120 (N-[(2,4-dichlorobenzyl)oxy]-2,5-bis(trifluoroethoxy)benzenecarboxamide) .
Biological Activity
N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS No. 338394-90-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound's biological activity is primarily attributed to its structural characteristics, which include the presence of fluorinated groups. These modifications often enhance lipophilicity and bioavailability, potentially leading to increased efficacy in biological systems. The compound is a derivative of 2,6-difluorobenzoylurea, which has been associated with various biological applications including pest control and as a chitin synthesis inhibitor .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Chitin Synthesis Inhibition : The compound may inhibit chitin synthesis in insects, making it a candidate for agricultural pest control .
- Antibacterial Properties : Preliminary studies suggest that this compound could possess antibacterial activity against certain pathogens.
Case Studies and Research Findings
-
Crystallographic Studies :
This structural information aids in understanding how the compound interacts at the molecular level.
Atom Coordinates (Å) C1 0.48101 (19) N1 0.40505 (17) F1 0.69052 (12) - Comparative Analysis :
-
In Vivo Studies :
- Future research should focus on in vivo studies to evaluate the pharmacokinetics and dynamics of this compound in living organisms to establish its therapeutic potential.
Q & A
Q. What are the recommended synthetic pathways for N-((2,6-difluorobenzoyl)oxy)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : Begin with a stepwise acylation and etherification strategy. For example, introduce trifluoroethoxy groups via nucleophilic substitution under anhydrous conditions using a base like K₂CO₃ in DMF, followed by benzoylation with 2,6-difluorobenzoyl chloride. Monitor reaction progress via TLC or HPLC. Optimize yields by adjusting stoichiometric ratios (e.g., 1.2–1.5 equivalents of trifluoroethylating agents) and reaction temperatures (70–90°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Hazard analysis for intermediates (e.g., hydroxylamine derivatives) must precede scaling .
Q. How can analytical techniques resolve structural ambiguities in this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments. For fluorinated groups, ¹⁹F NMR is critical. Pair with high-resolution mass spectrometry (HRMS) for molecular weight validation. Use X-ray crystallography for absolute configuration determination if crystalline. Computational tools (e.g., density functional theory, DFT) can simulate spectra to cross-verify experimental data .
Advanced Research Questions
Q. How do computational methods enhance reaction design for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., transition state modeling) predict regioselectivity and activation energies for substitutions. Tools like Gaussian or ORCA simulate reaction pathways, while machine learning algorithms (e.g., ICReDD’s reaction path search methods) identify optimal conditions (solvent, catalyst) by analyzing historical data. This reduces trial-and-error experimentation and accelerates derivative synthesis .
Q. What reactor designs are optimal for scaling fluorinated benzamide synthesis?
- Methodological Answer : Use continuous-flow reactors with corrosion-resistant materials (e.g., Hastelloy) to handle fluorinated intermediates. Implement in-line FTIR or Raman spectroscopy for real-time monitoring. For exothermic reactions, employ jacketed reactors with precise temperature control. Computational fluid dynamics (CFD) simulations optimize mixing efficiency and heat transfer, aligning with CRDC’s subclass RDF2050112 (reaction fundamentals and reactor design) .
Q. How to address contradictions between experimental and computational data in structure-activity studies?
- Methodological Answer : Conduct systematic error analysis:
- Verify computational parameters (e.g., basis sets, solvation models).
- Re-examine experimental conditions (e.g., solvent polarity, pH).
- Use multi-method validation (e.g., DFT vs. coupled-cluster calculations).
- Apply Bayesian statistics to quantify uncertainties. Feedback loops integrating experimental results into computational models refine predictions .
Q. What advanced computational frameworks model the environmental fate of fluorinated byproducts?
- Methodological Answer : Combine molecular dynamics (MD) simulations to predict solubility and partition coefficients with quantitative structure-activity relationship (QSAR) models for biodegradability. Use software like EPI Suite or OPERA to estimate persistence, bioaccumulation, and toxicity (PBT). Validate with laboratory-based degradation studies under varied pH and UV exposure .
Q. How to mitigate hazards during large-scale synthesis of fluorinated intermediates?
- Methodological Answer : Perform rigorous hazard analysis (e.g., HAZOP) for exothermic steps and fluorinated reagents. Implement engineering controls (e.g., pressure-relief systems, scrubbers for HF gas). Use calorimetry (DSC, ARC) to assess thermal stability. Adopt glovebox techniques for moisture-sensitive steps and ensure waste protocols align with OECD guidelines .
Q. What strategies link electronic effects of substituents to biological activity?
- Methodological Answer : Use Hammett σ constants or Fukui indices to quantify electron-withdrawing/donating effects of substituents (e.g., trifluoroethoxy vs. difluorobenzoyl). Pair with in vitro assays (e.g., enzyme inhibition) and molecular docking to correlate electronic profiles with binding affinities. Multivariate regression identifies dominant physicochemical drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
